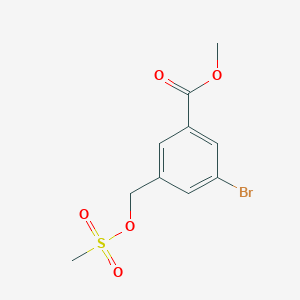
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO5S It is a derivative of benzoic acid and contains both bromine and methylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Hydrolysis: The major product is 3-bromo-5-(methylsulfonyloxymethyl)benzoic acid.
Scientific Research Applications
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate depends on the specific application and reaction it is involved in. Generally, the bromine and methylsulfonyl groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of the methylsulfonyl group.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of the methylsulfonyl group.
Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of the methylsulfonyl group.
Uniqueness
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is unique due to the presence of both bromine and methylsulfonyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H11BrO5S |
|---|---|
Molecular Weight |
323.16 g/mol |
IUPAC Name |
methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate |
InChI |
InChI=1S/C10H11BrO5S/c1-15-10(12)8-3-7(4-9(11)5-8)6-16-17(2,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
WADPXPPNKGNJOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)COS(=O)(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















